N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

PPARα antagonist nuclear receptor metabolic regulation

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 941908-23-2) is a synthetic small molecule that belongs to the benzothiazole N-sulfonylamide class. This chemical family has been identified as a novel class of potent peroxisome proliferator-activated receptor alpha (PPARα) antagonists, with the benzothiazole scaffold and the N-phenylsulfonylamide linkage representing critical pharmacophoric elements.

Molecular Formula C18H18N2O4S2
Molecular Weight 390.47
CAS No. 941908-23-2
Cat. No. B2774469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
CAS941908-23-2
Molecular FormulaC18H18N2O4S2
Molecular Weight390.47
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H18N2O4S2/c1-11-8-15-16(9-12(11)2)25-18(19-15)20-17(21)10-26(22,23)14-6-4-13(24-3)5-7-14/h4-9H,10H2,1-3H3,(H,19,20,21)
InChIKeyFFXYXLDJKKEFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 941908-23-2): A Specialized Benzothiazole Sulfonylamide for Targeted Nuclear Receptor Research


N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 941908-23-2) is a synthetic small molecule that belongs to the benzothiazole N-sulfonylamide class. This chemical family has been identified as a novel class of potent peroxisome proliferator-activated receptor alpha (PPARα) antagonists, with the benzothiazole scaffold and the N-phenylsulfonylamide linkage representing critical pharmacophoric elements [1]. The 5,6-dimethyl substitution pattern on the benzothiazole ring distinguishes this compound from other regioisomers, which may influence target selectivity and biological activity profiles.

PPARα antagonist research tool (class-level reported antagonism)
Distinct 5,6-dimethyl regioisomer for SAR differentiation
Benzothiazole N-sulfonylamide pharmacophore for nuclear receptor studies

Why Substituting In-Class Benzothiazole Sulfonylamides for N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide Can Compromise Target Engagement


Benzothiazole-based N-(phenylsulfonyl)amides exhibit structure-dependent PPARα antagonism, where even minor modifications to the benzothiazole substitution pattern or the sulfonyl phenyl group can significantly alter ligand-receptor interactions and functional potency [1]. The 5,6-dimethyl substituents on the benzothiazole core of this compound impose a unique steric and electronic profile that cannot be replicated by isomers with methyl groups at alternative positions (e.g., 4,7-dimethyl or 4,5-dimethyl analogs). Substituting this compound with a generic benzothiazole sulfonylamide without precise structural matching risks loss of target selectivity, altered metabolic stability, or unintended off-target pharmacology, making informed procurement essential for reproducible research outcomes.

Regioisomer mismatch (e.g., 4,7-dimethyl) may shift PPARα interaction profile.

Generic benzothiazole sulfonylamide without 5,6-dimethyl substitution may not reproduce target engagement.

Sulfonyl phenyl group variation can alter selectivity and metabolic stability context.

Quantitative Differentiation Evidence for N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide Against Closest Analogs


PPARα Antagonism: Dose-Dependent Receptor Inhibition in Transactivation Assays

The benzothiazole N-(phenylsulfonyl)amide class, to which the target compound belongs, has been demonstrated to produce dose-dependent PPARα antagonism in cell-based transactivation assays. Compounds in this series inhibited the agonistic effect of GW7647, with the most potent antagonists achieving significant receptor blockade at low micromolar concentrations [1]. While direct IC50 data for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has not been published, the 4-methoxyphenylsulfonyl motif is a conserved pharmacophore within this class and is present in the most active analogs. The class-level antagonistic activity provides a rational starting point for procurement for PPARα-focused research programs.

PPARα Antagonism (Class-level)
Class-level
Reported dose-dependent antagonism in cell-based transactivation assay
Supports PPARα antagonist screening
Confirmatory in-house IC50 required
PPARα antagonist nuclear receptor metabolic regulation

5,6-Dimethylbenzothiazole Core as a Validated Scaffold for Anticancer Agent Design: Comparator Data from a Thiadiazole Hybrid

A closely related compound bearing the identical 5,6-dimethylbenzo[d]thiazol-2-yl core, N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (compound 4g), demonstrated in vitro antiproliferative activity against HT-1376 human bladder carcinoma cells with an IC50 of 26.51 μM at 24 h, compared to cisplatin (IC50 14.85 μM) [1]. The target compound differs from 4g in its side chain (sulfonylacetamide vs. thiadiazole-thioacetamide), yet this data validates the 5,6-dimethylbenzothiazole core as a functional scaffold for anticancer activity. The cisplatin comparison provides a clinically relevant benchmark, establishing that the core can support meaningful cytotoxicity.

Anticancer Core Validation
Class-level
Compound 4g (same core) 26.51 µM
Cisplatin 14.85 µM
Supports benzothiazole-based cytotoxicity screening
Side-chain-dependent activity; 1.78-fold difference vs. cisplatin
anticancer bladder carcinoma cytotoxicity benzothiazole scaffold

Structural Differentiation: 5,6-Dimethyl vs. 4,7-Dimethyl Regioisomer Identity Verification

The target compound features a 5,6-dimethyl substitution on the benzothiazole core, which is structurally distinct from the 4,7-dimethyl regioisomer (N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide; CAS 922381-76-8). The position of methyl substituents on the benzothiazole ring influences electron density distribution, molecular shape, and ultimately biological target engagement . While no head-to-head biological activity comparison between these specific regioisomers has been published, the structural distinction is sufficient to warrant separate procurement, storage, and experimental documentation in structure-activity relationship (SAR) studies and patent filings.

Regioisomer Identity
Context-dependent
5,6-dimethyl pattern distinct from 4,7-dimethyl isomer
Critical for regioisomer-specific SAR studies
Analytical verification (HPLC/NMR) recommended
regioisomer structural identity quality control SAR

High-Impact Research and Industrial Application Scenarios for N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide


PPARα Antagonist Tool Compound for Metabolic Disease Target Validation

Based on the established class-level PPARα antagonistic activity of benzothiazole N-(phenylsulfonyl)amides [1], this compound can be deployed as a chemical tool in transactivation assays and gene expression studies to probe PPARα-mediated regulation of lipid metabolism, inflammation, and energy homeostasis. Researchers studying metabolic disorders, including dyslipidemia and non-alcoholic fatty liver disease (NAFLD), can use this compound to validate PPARα as a therapeutic target, with the understanding that confirmatory in-house IC50 determination is required prior to quantitative structure-activity conclusions.

Scaffold for Design and Synthesis of Novel Anticancer Benzothiazole Derivatives

The demonstrated anticancer activity of the 5,6-dimethylbenzo[d]thiazol-2-yl core in bladder carcinoma models (compound 4g: IC50 26.51 μM vs. cisplatin 14.85 μM) [2] supports the use of the target compound as a starting scaffold for medicinal chemistry optimization. The sulfonylacetamide side chain offers a distinct vector for further derivatization compared to the thiadiazole-thioacetamide series, enabling exploration of novel chemical space in oncology drug discovery programs targeting bladder, colorectal, and potentially other solid tumor types.

Regioisomer-Specific Reference Standard for Analytical Method Development

The distinct 5,6-dimethyl substitution pattern differentiates this compound from its 4,7-dimethyl and 4,5-dimethyl regioisomers , making it suitable as a reference standard for developing and validating HPLC, LC-MS, or NMR methods that require precise regioisomer identification. Contract research organizations (CROs) and pharmaceutical analytical chemistry groups procuring this compound can establish regioisomer-specific retention times and spectral fingerprints to ensure batch-to-batch consistency and to detect any isomeric impurities in lead optimization samples.

Chemical Intermediate for Benzothiazole-Thiadiazole Hybrid Library Synthesis

The 5,6-dimethylbenzothiazol-2-amine precursor, which shares the same core structure as the target compound, has been employed in the synthesis of 1,3,4-thiadiazole-acetamide derivatives with antiproliferative activity [2]. The target compound, with its sulfonylacetamide functionality, can serve as a versatile intermediate for further chemical transformations, including N-alkylation, sulfonamide cleavage, or coupling reactions, enabling the construction of focused compound libraries for high-throughput screening against oncology or metabolic disease targets.

Application
Selection Property
Validation Focus
PPARα target engagement studies
Class-level PPARα antagonism profile
Confirmatory transactivation assay
Anticancer scaffold optimization
5,6-Dimethylbenzothiazole core
Cytotoxicity endpoint comparison
Regioisomer analytical reference
Distinct substitution pattern
HPLC/LC-MS retention time verification
Benzothiazole-thiadiazole library synthesis
Sulfonylacetamide functional handle
Chemical derivatization and screening
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